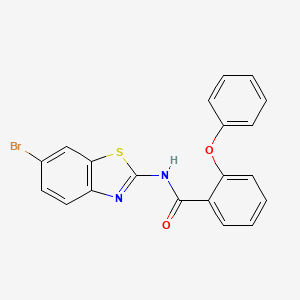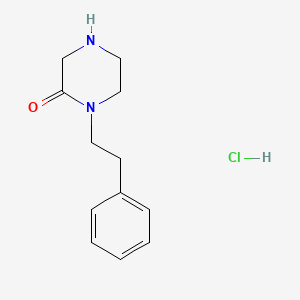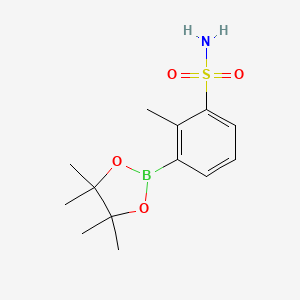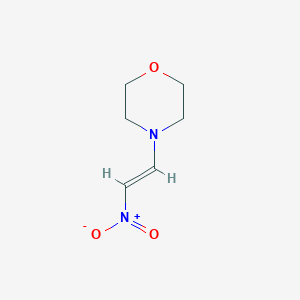
N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiazole ring, followed by bromination at the 6th position. The final step would likely involve coupling the benzothiazole with the phenoxybenzamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic, meaning it has a stable ring of electrons. The bromine atom is a heavy halogen, which could potentially impact the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points. The benzothiazole and amide groups could allow for hydrogen bonding, impacting its solubility .Aplicaciones Científicas De Investigación
Pharmacological Activities and Anticonvulsant Effects
A study on novel 4-thiazolidinone derivatives, which share structural similarities with the compound of interest, highlighted their design, synthesis, and evaluation as anticonvulsant agents. These compounds were found to have significant binding affinity to benzodiazepine receptors, with some showing considerable anticonvulsant activity in tests. This suggests potential applications in designing new treatments for epilepsy and related disorders (Faizi et al., 2017).
Antioxidant and Anticancer Properties
Another study focused on the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, demonstrating good fluorescence properties and high singlet oxygen quantum yield. These features are critical for Type II photosensitizers in photodynamic therapy, indicating the compound's potential application in cancer treatment (Pişkin et al., 2020).
Molecular Structure Elucidation
Research on the structural elucidation of benzamide derivatives, including studies on their biological and pharmacological properties such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, underlines the importance of these compounds in health-related applications. These studies provide a foundation for understanding the structural requirements for bioactivity, potentially guiding the development of new drugs (Oliveira et al., 2018).
Applications in Organic Chemistry and Catalysis
Investigations into mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes have revealed their effectiveness in catalyzing Heck coupling reactions. This demonstrates the utility of benzothiazole derivatives in synthetic chemistry, particularly in facilitating the formation of carbon-carbon bonds, a fundamental reaction in the synthesis of complex organic molecules (Yen et al., 2006).
Antibacterial Activity
A study on the antibacterial activity of novel hydroxy-substituted benzothiazole derivatives against Streptococcus pyogenes highlighted the potential of such compounds in developing new antibacterial agents. This suggests that derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide could be explored for their antimicrobial properties (Gupta, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSOJNFSCKQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2646876.png)
![1-[(4As,7aS)-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrol-6-yl]-2-chloroethanone](/img/structure/B2646877.png)

![2-[(Biphenyl-4-carbonyl)-amino]-propionic acid](/img/structure/B2646880.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2646885.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)

![1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2646889.png)
![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646890.png)
![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)

![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2646896.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2646899.png)